Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of hydrazine hydrate and maleic anhydride, followed by chlorination using phosphorus oxychloride. The resulting intermediate undergoes amination with ammonia and cyclization with chloroacetaldehyde. Finally, iodination with N-iodosuccinimide yields the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. The reported synthesis route has a total yield of 58.7%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Typically involves reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits biological activities such as antifungal, anti-diabetic, and anti-inflammatory properties.
Medicine: Investigated for its potential as a kinase inhibitor and its antiproliferative activity.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Uniqueness
Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and chloro substituents allow for versatile functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H7ClN4O2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-8(14)6-7(10)11-5-3-2-4(9)12-13(5)6/h2-3H,10H2,1H3 |
InChI Key |
XJMKFLTVHRIUTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1N=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.